7-Methoxy-3,3-dimethylindoline
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Overview
Description
7-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a methoxy group at the 7th position and two methyl groups at the 3rd position of the indoline ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,3-dimethylindoline can be achieved through several methods. One common approach involves the condensation of 5-methoxy-2,3,3-trimethylindoline with squaric acid. This reaction typically proceeds under reflux conditions in a suitable solvent, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups at specific positions on the indoline ring.
Scientific Research Applications
7-Methoxy-3,3-dimethylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and dyes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3,3-Dimethylindoline: Lacks the methoxy group at the 7th position, resulting in different chemical properties and reactivity.
7-Methoxyindoline: Lacks the two methyl groups at the 3rd position, affecting its biological activity and applications.
Indoline: The parent compound without any substituents, serving as a basis for comparison with its derivatives.
Uniqueness: 7-Methoxy-3,3-dimethylindoline is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-12-10-8(11)5-4-6-9(10)13-3/h4-6,12H,7H2,1-3H3 |
InChI Key |
DIHUHBQSENOANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
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